zinc;dioxido-oxo-phenyl-λ5-phosphane
Overview
Description
zinc;dioxido-oxo-phenyl-λ5-phosphane is a chemical compound with the molecular formula C6H5O3PZn. It is also known as zinc phenylphosphonate. This compound is characterized by the presence of a phenyl group attached to a phosphonic acid moiety, which is coordinated with a zinc ion. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
zinc;dioxido-oxo-phenyl-λ5-phosphane can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic acid with a zinc salt, such as zinc chloride or zinc acetate, in an aqueous solution. The reaction typically proceeds under mild conditions, with the formation of the zinc salt of phenylphosphonic acid as a precipitate .
Industrial Production Methods
In industrial settings, the production of phosphonic acid, phenyl-, zinc salt (1:1) often involves large-scale reactions using similar methods as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
zinc;dioxido-oxo-phenyl-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonic acid moiety to phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic reagents for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of phenyl-substituted phosphonic acids .
Scientific Research Applications
zinc;dioxido-oxo-phenyl-λ5-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of phosphonic acid, phenyl-, zinc salt (1:1) involves its interaction with molecular targets through coordination with zinc ions. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The phenylphosphonic acid moiety can interact with various biological molecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, methyl-, zinc salt (1:1)
- Phosphonic acid, ethyl-, zinc salt (1:1)
- Phosphonic acid, butyl-, zinc salt (1:1)
Uniqueness
zinc;dioxido-oxo-phenyl-λ5-phosphane is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to other zinc phosphonates. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
zinc;dioxido-oxo-phenyl-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O3P.Zn/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXPIEPOZNGSJX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)([O-])[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5O3PZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885580 | |
Record name | Phosphonic acid, P-phenyl-, zinc salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34335-10-9 | |
Record name | Phosphonic acid, P-phenyl-, zinc salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034335109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P-phenyl-, zinc salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, P-phenyl-, zinc salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | zinc phenylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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